Cesium dichloroiodate

Vue d'ensemble

Description

Méthodes De Préparation

Cesium dichloroiodate can be synthesized through several methods. One common synthetic route involves the reaction of cesium iodide with chlorine gas under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through recrystallization .

Industrial production methods for this compound often involve large-scale reactions using high-purity cesium iodide and chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Cesium dichloroiodate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents used in these reactions include hydrogen peroxide, iodine, and various halogenating agents .

Oxidation: this compound can be oxidized to form higher oxidation state compounds, such as cesium triiodide.

Reduction: It can be reduced to form cesium iodide and other lower oxidation state compounds.

Substitution: This compound can undergo substitution reactions with other halides to form different haloiodate compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrogen peroxide can produce cesium triiodide, while the reaction with other halides can produce mixed haloiodate compounds .

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Organic Chemistry Applications

Cesium dichloroiodate is recognized for its role as an electrophilic iodination reagent in organic synthesis. It has been utilized in various reactions, including:

- Iodination of Aromatic Compounds : Dihaloiodate salts facilitate the iodination of aromatic amines and phenols, enhancing yields significantly in reactions such as the preparation of benzyltrimethylammonium dichloroiodate .

- Catalysis in Synthesis : this compound has been employed as a catalyst in multi-component reactions, such as the synthesis of pyrroles and other heterocycles .

Table 1: Summary of Organic Synthesis Applications

| Reaction Type | Compound Used | Yield Improvement |

|---|---|---|

| Iodination | Benzyltrimethylammonium DCI | >87% |

| Total Synthesis | Scutellarin | High yield |

| Multi-component Reactions | Heterocyclic amines | Enhanced efficiency |

Environmental Remediation

2.1 Cesium Sorption Studies

Research indicates that this compound can be effective in the adsorption and desorption processes involving cesium isotopes, particularly in contaminated environments like Fukushima. Studies have shown that cesium ions can be effectively removed from contaminated materials using this compound compounds .

Table 2: Cesium Sorption Characteristics

| Material Type | Sorption Method | Efficiency (%) |

|---|---|---|

| Clay Minerals | Ammonium acetate solution | 50% |

| Concrete Materials | Various salt solutions | Up to 95% |

Medical Applications

3.1 Cancer Treatment Research

Recent studies have explored the use of cesium compounds, including this compound, in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been highlighted as a promising avenue for treatment .

- Mechanism of Action : The compound works synergistically with other agents to overcome apoptosis resistance in cancer cells, potentially leading to more effective treatment outcomes .

Case Studies

Case Study 1: Iodination Reactions

In a study on iodination reactions using this compound, researchers successfully synthesized various iodinated products with yields exceeding 87%. The stability and reactivity of the compound were confirmed through spectroscopic methods.

Case Study 2: Environmental Cleanup

A field study on cesium sorption onto concrete materials demonstrated that this compound could significantly reduce radioactive contamination. The study employed gamma-ray spectroscopy to monitor cesium levels before and after treatment.

Mécanisme D'action

The mechanism of action of cesium dichloroiodate involves its ability to interact with various molecular targets and pathways. It can act as an oxidizing agent, facilitating the transfer of electrons in chemical reactions. This property makes it useful in various oxidation and halogenation reactions .

At the molecular level, this compound can form complexes with other molecules, influencing their reactivity and stability. These interactions are crucial for its applications in chemistry, biology, and medicine .

Comparaison Avec Des Composés Similaires

Cesium dichloroiodate can be compared with other similar compounds, such as potassium dichloroiodate and sodium dichloroiodate. While these compounds share similar chemical properties, this compound is unique due to its higher reactivity and stability .

Potassium dichloroiodate: Similar in structure but less reactive compared to this compound.

Sodium dichloroiodate: Also similar in structure but has different solubility and reactivity properties.

The uniqueness of this compound lies in its ability to form stable complexes with various molecules, making it a valuable tool in scientific research and industrial applications .

Activité Biologique

Cesium dichloroiodate (CsICl2) is a compound that has garnered interest in various scientific fields, particularly in its potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and potential therapeutic uses.

This compound is a salt formed from cesium ions and dichloroiodate ions. Its chemical structure can influence its reactivity and interactions within biological systems. The compound's solubility and stability in aqueous solutions make it suitable for various applications, including biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cesium compounds, including this compound. Research indicates that cesium-doped materials exhibit significant antibacterial effects against multidrug-resistant strains of bacteria such as Escherichia coli.

Case Study: Antibacterial Efficacy

A study examined the antibacterial activity of cesium-doped yttrium oxide (Y2O3) nanostructures, which included this compound as a component. The results demonstrated that:

- Inhibition Zones : The maximum inhibition zone observed was 4.15 mm against multidrug-resistant E. coli.

- Degradation Efficiency : The degradation efficiency for methylene blue dye reached up to 99% with 6% Cs-doped Y2O3, showcasing the compound's catalytic properties alongside its antimicrobial activity .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Molecular docking studies suggest that cesium compounds may interact with bacterial enzymes such as β-lactamase and DNA gyrase, potentially disrupting essential cellular processes .

Toxicological Considerations

While this compound shows promise in antimicrobial applications, it is crucial to consider its toxicity profile. The American Cancer Society has noted that non-radioactive cesium chloride supplements can pose significant health risks, including heart toxicity. Thus, any therapeutic use of cesium compounds must be carefully evaluated for safety and efficacy .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with various cesium compounds, including this compound:

| Compound | Antimicrobial Activity | Toxicity Risk | Applications |

|---|---|---|---|

| This compound | Moderate | Moderate to High | Antibacterial agents |

| Cs-doped Y2O3 Nanostructures | High | Low to Moderate | Catalytic degradation, antibacterial |

| Cesium Chloride | Low | High | Naturopathic medicine (not recommended) |

Future Directions

Further research is essential to fully understand the biological activity of this compound and its derivatives. Potential areas of investigation include:

- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by cesium compounds.

- Formulation Development : Creating stable and effective formulations for clinical use.

Propriétés

InChI |

InChI=1S/Cl2I.Cs/c1-3-2;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPYOYILFBSLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

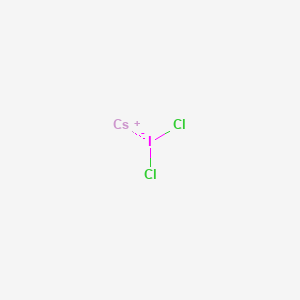

Canonical SMILES |

Cl[I-]Cl.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CsI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15605-42-2 | |

| Record name | Iodate(1-), dichloro-, cesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15605-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium dichloroiodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015605422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium dichloroiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.